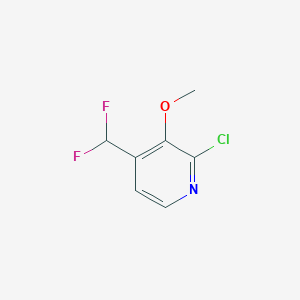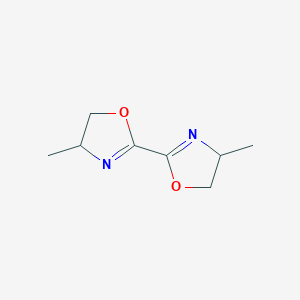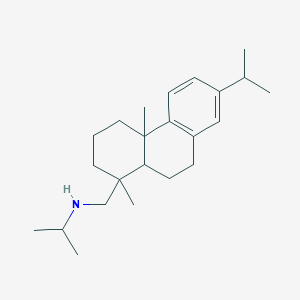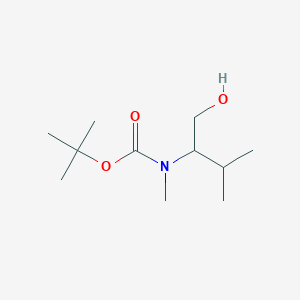
Dimethyl 2-(1,2-dithiolan-3-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1,2-dithiolan-3-yl)malonate is an organic compound with the molecular formula C8H12O4S2. It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-(1,2-dithiolan-3-yl)malonate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-(1,3-dimercaptopropyl)malonic acid dimethyl ester with iodine and potassium hydrogencarbonate in ethyl acetate at 0°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-(1,2-dithiolan-3-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring into a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups or the dithiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Applications De Recherche Scientifique
Dimethyl 2-(1,2-dithiolan-3-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of redox biology.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Dimethyl 2-(1,2-dithiolan-3-yl)malonate exerts its effects involves its ability to undergo redox reactions. The dithiolane ring can participate in electron transfer processes, making it a useful redox-active compound. This property is exploited in various applications, including catalysis and as a redox probe in biological studies .
Comparaison Avec Des Composés Similaires
Dimethyl malonate: A simpler ester without the dithiolane ring.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: A structurally related compound with an isobenzofuranone ring.
Uniqueness: Dimethyl 2-(1,2-dithiolan-3-yl)malonate is unique due to the presence of the dithiolane ring, which imparts distinct redox properties and reactivity. This makes it particularly valuable in applications requiring redox-active compounds.
Propriétés
Formule moléculaire |
C8H12O4S2 |
|---|---|
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
dimethyl 2-(dithiolan-3-yl)propanedioate |
InChI |
InChI=1S/C8H12O4S2/c1-11-7(9)6(8(10)12-2)5-3-4-13-14-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
UHJIGCHUVLZXAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCSS1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)


![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)

![N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12499172.png)
![N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12499182.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide](/img/structure/B12499195.png)
![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499207.png)

![(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12499211.png)

